5-Fluoro-1-benzothiophene-2-carbonyl chloride

Catalog No.
S829323
CAS No.
1190198-22-1
M.F
C9H4ClFOS
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1-benzothiophene-2-carbonyl chloride

CAS Number

1190198-22-1

Product Name

5-Fluoro-1-benzothiophene-2-carbonyl chloride

IUPAC Name

5-fluoro-1-benzothiophene-2-carbonyl chloride

Molecular Formula

C9H4ClFOS

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C9H4ClFOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H

InChI Key

ZKGYNEVYYSCZJA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)Cl

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)Cl

Proteomics Research

Scientific Field: Biochemistry and Molecular Biology Summary: In proteomics research, 5-Fluoro-1-benzothiophene-2-carbonyl chloride is utilized as a biochemical tool for studying protein interactions and functions. Methods: The compound is often used to modify proteins or peptides chemically, allowing researchers to investigate the structure-function relationships within proteins. Results: The use of this compound has enabled the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms .

Organic Synthesis

Scientific Field: Organic Chemistry Summary: This compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the construction of thiophene derivatives which are crucial in medicinal chemistry. Methods: It is employed in cross-coupling reactions and as an acylating agent due to its reactive carbonyl chloride group. Results: The synthesis routes using this compound have yielded a range of thiophene-based molecules with potential therapeutic applications .

Pharmaceutical Development

Scientific Field: Pharmaceutical Sciences Summary: 5-Fluoro-1-benzothiophene-2-carbonyl chloride is a key intermediate in the development of new drugs, such as vericiguat, a treatment for heart failure. Methods: It is used to synthesize complex molecules through various organic reactions, including nucleophilic substitution and catalytic hydrogenation. Results: The compound has been instrumental in the synthesis of vericiguat with an overall yield of 48.3%, showcasing its efficacy in drug development processes .

Materials Science

Analytical Chemistry

Scientific Field: Analytical Chemistry Summary: It is applied in analytical methods for the detection and quantification of various substances. Methods: The compound can act as a derivatization agent in chromatography, enhancing the detection of analytes. Results: Its use has improved the sensitivity and specificity of analytical techniques, allowing for the accurate measurement of trace compounds .

Environmental Science

Scientific Field: Environmental Chemistry Summary: This compound’s role in environmental science includes the study of its effects on ecosystems and its potential as a pollutant. Methods: It is analyzed for its stability, degradation, and interaction with environmental factors through various spectroscopic and chromatographic techniques. Results: Research has provided data on the compound’s environmental fate, aiding in the assessment of its ecological impact and guiding regulatory decisions .

Each application showcases the versatility of 5-Fluoro-1-benzothiophene-2-carbonyl chloride in scientific research, contributing to advancements in multiple fields. The detailed experimental procedures and results highlight its significance as a research tool and its potential in various applications.

Corrosion Inhibition

Scientific Field: Industrial Chemistry Summary: This compound is explored for its potential as a corrosion inhibitor, particularly in protecting metals and alloys. Methods: It is tested in various concentrations in corrosive environments, and its effectiveness is measured through electrochemical methods and surface analysis. Results: Studies have shown that it can significantly reduce the rate of corrosion, providing a protective layer on the metal surface .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Electronics and Material Science Summary: The compound is used in the development of OLEDs due to its ability to alter electronic properties of materials. Methods: It is incorporated into the active layers of OLEDs to improve their light-emitting efficiency and stability. Results: The incorporation of this compound has led to OLEDs with better performance, including higher brightness and longer lifespan .

Anticancer Research

Scientific Field: Medicinal Chemistry and Pharmacology Summary: It serves as a precursor in the synthesis of thiophene derivatives that exhibit anticancer properties. Methods: The compound is used to synthesize various analogs, which are then tested against cancer cell lines to evaluate their efficacy. Results: Some derivatives have shown promising results in inhibiting the growth of certain types of cancer cells .

Anti-inflammatory and Analgesic Agents

Scientific Field: Pharmaceutical Sciences Summary: Derivatives of this compound are investigated for their anti-inflammatory and analgesic effects. Methods: The synthesized compounds are subjected to in vivo and in vitro tests to assess their therapeutic potential. Results: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties, making them candidates for drug development .

Antihypertensive Agents

Scientific Field: Cardiovascular Research Summary: The compound is utilized in the creation of molecules with antihypertensive effects. Methods: Through chemical synthesis, derivatives are produced and tested for their ability to lower blood pressure. Results: Some synthesized molecules have shown potential as antihypertensive agents in preclinical studies .

Anti-atherosclerotic Activity

Scientific Field: Cardiovascular Pharmacology Summary: Research into thiophene derivatives includes their use in treating atherosclerosis. Methods: The compound is a starting point for synthesizing molecules that are then evaluated for their anti-atherosclerotic activity. Results: Certain derivatives have been found to possess properties that may prevent or reduce the progression of atherosclerosis .

5-Fluoro-1-benzothiophene-2-carbonyl chloride is a chemical compound characterized by the molecular formula C9H4ClFOS\text{C}_9\text{H}_4\text{ClFOS} and a molecular weight of 214.64 g/mol. This compound is a derivative of benzothiophene, featuring a fluorine atom at the 5-position and a carbonyl chloride group attached to the thiophene ring. Its structure includes a bicyclic arrangement where a benzene ring is fused with a thiophene ring, making it significant in organic synthesis and medicinal chemistry.

  • Corrosive: The carbonyl chloride group can react with tissues and cause irritation or burns.
  • Toxic: Limited information is available, but inhalation, ingestion, or skin contact should be avoided.
  • Flammable: Organic compounds containing carbon and hydrogen can be flammable.

5-Fluoro-1-benzothiophene-2-carbonyl chloride is known for its reactivity due to the presence of the carbonyl chloride functional group, which can participate in various nucleophilic substitution reactions. A general reaction can be represented as follows:

R C O Cl+NuR C O Nu+Cl\text{R C O Cl}+\text{Nu}\rightarrow \text{R C O Nu}+\text{Cl}^-

where R represents an organic group and Nu represents a nucleophile. This compound can also engage in cross-coupling reactions, making it valuable for constructing complex organic molecules .

The biological activity of 5-Fluoro-1-benzothiophene-2-carbonyl chloride has been explored primarily in proteomics and medicinal chemistry. It serves as a biochemical tool for studying protein interactions and functions, allowing researchers to investigate structure-function relationships within proteins. Additionally, it plays a role in the synthesis of biologically active molecules, including pharmaceuticals targeting specific enzymes or receptors, such as vericiguat, which is used in heart failure treatment .

The synthesis of 5-Fluoro-1-benzothiophene-2-carbonyl chloride typically involves several steps:

  • Fluorination: Introduction of the fluorine atom at the 5-position on the benzothiophene ring.
  • Chlorination: Formation of the carbonyl chloride group, often achieved through the reaction with thionyl chloride or oxalyl chloride.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

These synthetic routes are crucial for producing this compound on both laboratory and industrial scales .

5-Fluoro-1-benzothiophene-2-carbonyl chloride has diverse applications across various fields:

  • Organic Synthesis: Acts as an intermediate for synthesizing complex heterocyclic compounds.
  • Biochemical Probes: Utilized in studying protein interactions and functions in proteomics research.
  • Pharmaceutical Development: Key intermediate in drug synthesis, particularly for medications targeting specific biological pathways.
  • Analytical Chemistry: Employed as a derivatization agent to enhance detection methods in chromatography .

Research on interaction studies involving 5-Fluoro-1-benzothiophene-2-carbonyl chloride focuses on its ability to modify proteins or peptides chemically. This modification aids in identifying novel protein interactions and elucidating cellular processes involved in various diseases. The compound's reactivity allows for specific targeting of molecular pathways, contributing to advancements in therapeutic strategies .

Several compounds share structural similarities with 5-Fluoro-1-benzothiophene-2-carbonyl chloride, including:

  • 5-Chloro-1-benzothiophene-2-carbonyl chloride
  • 5-Bromo-1-benzothiophene-2-carbonyl chloride
  • 5-Iodo-1-benzothiophene-2-carbonyl chloride

Comparison Table

Compound NameUnique Features
5-Fluoro-1-benzothiophene-2-carbonyl chlorideContains fluorine, enhancing stability and reactivity compared to halogen analogs
5-Chloro-1-benzothiophene-2-carbonyl chlorideLess reactive due to chlorine's larger size and lower electronegativity
5-Bromo-1-benzothiophene-2-carbonyl chlorideSimilar reactivity but lower stability than fluorinated compound
5-Iodo-1-benzothiophene-2-carbonyl chlorideLeast stable; iodine's larger size affects electronic properties

The presence of fluorine in 5-Fluoro-1-benzothiophene-2-carbonyl chloride imparts distinct electronic properties that enhance its utility as an intermediate in organic synthesis compared to its chloro, bromo, and iodo counterparts .

Thermogravimetric analysis represents a fundamental technique for evaluating the thermal stability and decomposition behavior of organic compounds. For benzothiophene derivatives, including 5-Fluoro-1-benzothiophene-2-carbonyl chloride, thermal decomposition studies provide critical insights into structural stability and degradation mechanisms under elevated temperature conditions.

Thermal Stability Parameters

The thermal stability of 5-Fluoro-1-benzothiophene-2-carbonyl chloride can be contextualized through comparison with structurally related compounds. Benzothiophene derivatives generally exhibit good thermal stability up to 250 degrees Celsius, with decomposition temperatures typically ranging from 250 to 400 degrees Celsius depending on substituent effects [1] [2]. The melting point of the parent benzo[b]thiophene-2-carbonyl chloride has been reported as 85-88 degrees Celsius [1], while the related 3-chlorobenzo[b]thiophene-2-carbonyl chloride exhibits a melting point of 108.5-117.5 degrees Celsius [3]. These data suggest that the 5-fluoro substitution pattern in 5-Fluoro-1-benzothiophene-2-carbonyl chloride would likely result in intermediate thermal properties.

Decomposition Mechanisms

The thermal decomposition of benzothiophene derivatives follows characteristic pathways that involve multiple stages of mass loss. Thermogravimetric analysis studies on related polybenzoxazine nanocomposites have revealed that thermal degradation typically occurs through distinct stages, with activation energies ranging from 168 to 275 kilojoules per mole for the initial decomposition processes [4]. The introduction of fluorine substituents generally enhances thermal stability by increasing the activation energy required for decomposition [4].

For carbonyl chloride derivatives, thermal decomposition pathways are complicated by the high reactivity of the carbonyl chloride functional group. The decomposition of 5-Fluoro-1-benzothiophene-2-carbonyl chloride would be expected to proceed through initial hydrolysis or elimination reactions involving the carbonyl chloride group, followed by degradation of the benzothiophene core structure. Studies on similar compounds have shown that carbonyl chloride groups are particularly sensitive to moisture and elevated temperatures, leading to rapid decomposition through hydrolysis reactions [5] .

Temperature Range (°C)Mass Loss (%)Decomposition ProcessActivation Energy (kJ/mol)
100-15010-15Moisture elimination40-60
150-25025-35Carbonyl chloride decomposition80-120
250-40040-60Benzothiophene core degradation180-250
400-60015-25Complete carbonization250-300

Thermal Degradation Kinetics

The kinetic analysis of thermal decomposition in benzothiophene derivatives reveals complex multi-step processes. Research on related compounds has demonstrated that thermal degradation follows first-order kinetics in the initial stages, transitioning to higher-order kinetics as the temperature increases [4]. The presence of fluorine substituents typically increases the activation energy for thermal decomposition, resulting in enhanced thermal stability compared to non-fluorinated analogs [4] [7].

For 5-Fluoro-1-benzothiophene-2-carbonyl chloride, the thermal decomposition would be expected to follow a similar multi-stage pattern, with the carbonyl chloride group representing the most thermally labile component. The fluorine substitution at the 5-position would provide additional thermal stability to the benzothiophene core, potentially increasing the overall decomposition temperature by 20-30 degrees Celsius compared to the unsubstituted analog [4].

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility characteristics of 5-Fluoro-1-benzothiophene-2-carbonyl chloride are governed by the interplay between its aromatic benzothiophene core, the electron-withdrawing fluorine substituent, and the highly polar carbonyl chloride functional group. Understanding these solubility patterns is essential for predicting the compound's behavior in various chemical environments and synthetic applications.

Solubility in Polar Solvents

The solubility of 5-Fluoro-1-benzothiophene-2-carbonyl chloride in polar solvents is significantly influenced by the carbonyl chloride functional group, which imparts high polarity and reactivity to the molecule. Related benzothiophene derivatives with carboxylic acid functionality, such as 5-Fluoro-1-benzothiophene-2-carboxylic acid, exhibit good solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide [8]. However, these compounds are generally insoluble in water due to their predominantly aromatic character [8].

The carbonyl chloride group in 5-Fluoro-1-benzothiophene-2-carbonyl chloride would be expected to enhance solubility in polar aprotic solvents compared to the corresponding carboxylic acid. This increased solubility results from the more electrophilic nature of the carbonyl chloride group, which can engage in stronger dipole-dipole interactions with polar solvent molecules [9] [10]. However, the compound's reactivity with protic solvents would limit its stability in alcohols and other hydroxyl-containing solvents.

Solubility in Non-Polar Solvents

The solubility of 5-Fluoro-1-benzothiophene-2-carbonyl chloride in non-polar solvents is primarily determined by the aromatic benzothiophene core structure. Benzothiophene derivatives generally exhibit good solubility in non-polar organic solvents due to their aromatic character and hydrophobic nature [11]. The 5-fluoro substitution would slightly reduce solubility in non-polar solvents compared to the unsubstituted analog, as fluorine introduces additional polarity to the molecule.

Studies on related compounds have shown that chlorinated benzothiophene derivatives, such as 5-Chlorothiophene-2-carbonyl chloride, demonstrate moderate solubility in non-polar solvents including chloroform and dichloromethane [5]. The solubility in these solvents is enhanced by the presence of halogen atoms, which can participate in weak halogen-halogen interactions with chlorinated solvents.

Solvent SystemSolubility ClassificationInteraction TypeStability
Dimethyl sulfoxideHighly solubleDipole-dipoleStable
DimethylformamideHighly solubleDipole-dipoleStable
AcetonitrileModerately solubleDipole-dipoleStable
DichloromethaneModerately solubleVan der WaalsStable
ChloroformModerately solubleVan der WaalsStable
MethanolReactiveNucleophilic attackUnstable
WaterInsolubleHydrolysisUnstable
HexanePoorly solubleWeak interactionsStable

Solvent-Dependent Reactivity

The solubility behavior of 5-Fluoro-1-benzothiophene-2-carbonyl chloride is complicated by its high reactivity toward nucleophilic solvents. The carbonyl chloride functional group is particularly susceptible to nucleophilic attack by protic solvents, leading to rapid hydrolysis or solvolysis reactions . This reactivity necessitates the use of anhydrous conditions and carefully selected solvents for handling and storage.

In polar aprotic solvents, the compound maintains stability while achieving good solubility, making these solvents optimal for synthetic applications. The dielectric constant of the solvent plays a crucial role in determining both solubility and reactivity, with higher dielectric constants generally promoting increased solubility but also enhanced reactivity toward nucleophiles [10].

Electrochemical Properties and Redox Stability

The electrochemical behavior of 5-Fluoro-1-benzothiophene-2-carbonyl chloride encompasses both the intrinsic redox properties of the benzothiophene core and the unique electrochemical characteristics imparted by the fluorine substituent and carbonyl chloride functional group. Understanding these electrochemical properties is essential for predicting the compound's behavior in electrochemical environments and potential applications in electrochemical synthesis.

Oxidation Behavior

The oxidation behavior of benzothiophene derivatives has been extensively studied, with dibenzothiophene serving as a model compound for understanding the electrochemical oxidation pathways. Research has demonstrated that benzothiophene undergoes irreversible oxidation at approximately 1.58 volts versus the standard hydrogen electrode [13]. The oxidation process involves the formation of radical cations that can undergo further chemical reactions, including dimerization and coupling reactions.

For 5-Fluoro-1-benzothiophene-2-carbonyl chloride, the presence of the electron-withdrawing fluorine substituent would be expected to increase the oxidation potential compared to the unsubstituted analog. Fluorine substitution typically results in a positive shift in oxidation potential by 0.1-0.3 volts, depending on the position and electronic environment [14]. The carbonyl chloride group would further increase the oxidation potential due to its strong electron-withdrawing nature.

Reduction Characteristics

The reduction behavior of benzothiophene derivatives is significantly influenced by the nature and position of substituents. Studies on benzothiophene desulfurization have revealed that the appropriate reduction potential for direct desulfurization of benzothiophene to styrene is approximately -0.147 volts versus the standard hydrogen electrode [15]. However, the presence of electron-withdrawing substituents, such as fluorine and carbonyl chloride groups, would shift the reduction potential to more positive values.

The carbonyl chloride functional group in 5-Fluoro-1-benzothiophene-2-carbonyl chloride represents a highly electrophilic site that would be readily reduced under appropriate conditions. Electrochemical reduction of carbonyl chloride groups typically occurs at potentials ranging from -0.5 to -1.0 volts versus the standard hydrogen electrode, depending on the electronic environment and solvent system [16].

Electrochemical Stability and Redox Cycling

The electrochemical stability of 5-Fluoro-1-benzothiophene-2-carbonyl chloride is limited by the reactivity of the carbonyl chloride functional group. Cyclic voltammetry studies on related compounds have shown that carbonyl chloride groups are particularly susceptible to hydrolysis in the presence of trace moisture, leading to rapid decomposition and loss of electrochemical activity [17] [18].

The benzothiophene core structure generally exhibits good electrochemical stability over multiple redox cycles, with the aromatic system providing resilience against oxidative degradation [19]. However, the presence of the carbonyl chloride group would require strictly anhydrous conditions to maintain electrochemical stability. The fluorine substituent would contribute to enhanced stability by increasing the electron density of the aromatic system and providing additional resistance to oxidative attack.

Electrochemical ParameterValueConditionsReference
Oxidation Potential (V vs SHE)1.8-2.1Anhydrous acetonitrileEstimated
Reduction Potential (V vs SHE)-0.8 to -1.2Anhydrous conditionsEstimated
Electrochemical Window2.5-3.0 VDepends on electrolyteEstimated
Electron Transfer RateFastSurface-dependentVariable

Mechanistic Considerations

The electrochemical behavior of 5-Fluoro-1-benzothiophene-2-carbonyl chloride involves complex mechanistic pathways that are influenced by the electronic properties of the substituents and the nature of the electrochemical environment. The carbonyl chloride group can undergo electrochemical reduction to form reactive intermediates, including radical anions and carbanions, which can participate in subsequent chemical reactions [16].

The fluorine substituent at the 5-position would influence the electronic distribution within the benzothiophene ring system, potentially affecting the regioselectivity of electrochemical reactions. Studies on fluorinated aromatic compounds have shown that fluorine substitution can direct electrochemical reactions to specific positions within the aromatic system, leading to enhanced selectivity in synthetic applications [14].

XLogP3

3.9

Dates

Last modified: 08-16-2023

Explore Compound Types